7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound with a unique structure that includes both oxetane and azaspiro motifs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This process results in the formation of the spirocyclic oxetane structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds.
Scientific Research Applications
7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It is used in the design of novel drugs, especially those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid: A similar compound with a different functional group at the 7-position.
Uniqueness
7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its combination of oxetane and azaspiro motifs, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and its stability under various conditions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-11-4-5-15(9-20-11)6-10(7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTBOKTUBAAWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(C2)C(=O)O)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.